molecular formula C6H5F3N2O2 B1445273 1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1340213-90-2

1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1445273
CAS No.: 1340213-90-2
M. Wt: 194.11 g/mol
InChI Key: IIQJAWAGVULOHQ-UHFFFAOYSA-N
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Description

“1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C6H5F3N2O2 . It is related to “1,3-Bis (2,2,2-trifluoroethyl)pyrimidine-2,4 (1H,3H)-dione”, which has a molecular formula of C8H6F6N2O2 .

Scientific Research Applications

Herbicidal Activities

1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione derivatives have been studied for their potential herbicidal properties. For instance, Yang Huazheng (2013) synthesized a series of these compounds, finding that some exhibited significant herbicidal activities, particularly against Brassica napus (Yang Huazheng, 2013).

Synthesis and Chemical Properties

This compound and its derivatives have been the subject of various synthesis studies. For example, M. Jatczak et al. (2014) developed a straightforward synthesis method starting from 2-chloropyridine-3-carboxylic acid, which led to significant variation in biopharmaceutical properties (M. Jatczak et al., 2014).

Antimicrobial Activity

Some derivatives have been investigated for antimicrobial activity. Omparkash Sharma et al. (2011) synthesized novel pyrimidine-2,4-diones and found that some compounds showed promising activity against various bacterial strains (Omparkash Sharma et al., 2011).

Reactive Oxygen Species Generation

In a 2022 study, S. Meshcheryakova et al. investigated the effect of these compounds on reactive oxygen species (ROS) generation in whole blood and bone marrow, indicating potential biomedical applications (S. Meshcheryakova et al., 2022).

Crystallography and Structural Analysis

The compound has also been a subject of crystallographic and structural analysis, as demonstrated by studies such as those by J. Trilleras et al. (2009), who explored the molecular and crystal structures of various derivatives (Jorge Trilleras et al., 2009).

Photophysical Properties and pH-sensing Applications

Han Yan et al. (2017) synthesized derivatives that showed potential as pH sensors due to their solid-state fluorescence emission and solvatochromism, indicating their use in novel colorimetric pH sensors (Han Yan et al., 2017).

Optimization and Enzyme Inhibitor Development

Another application area is in herbicide research and enzyme inhibition. Dawei Wang et al. (2021) reported the use of molecular simulation and structure-guided optimization to develop potent enzyme inhibitors based on this compound (Dawei Wang et al., 2021).

Synthesis of Aromatic Fused Derivatives

Pengfa Li et al. (2012) reported the synthesis of aromatic fused derivatives, exploring the influence of alkali metal cations on nucleophilic substitutions, which has implications for pharmaceutical chemistry (Pengfa Li et al., 2012).

Safety and Hazards

The related compound “1,3-Bis (2,2,2-trifluoroethyl)pyrimidine-2,4 (1H,3H)-dione” has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 . These hazard statements indicate that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-4(12)10-5(11)13/h1-2H,3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJAWAGVULOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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